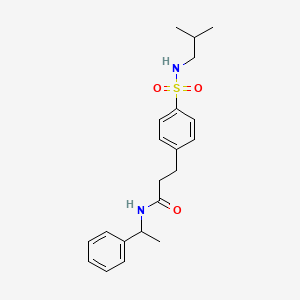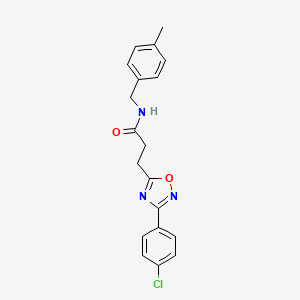
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has also been shown to inhibit the activation of other signaling pathways that are involved in the immune response, which may contribute to its anti-inflammatory effects in autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been shown to have a high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. In preclinical studies, 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to reduce inflammation in models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is its high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It also has good pharmacokinetic properties, which make it a promising candidate for clinical development. However, one limitation of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is that it has only been studied in preclinical models, and its safety and efficacy in humans have not yet been established.
Future Directions
There are several future directions for the development of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide. One direction is to further evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need to better understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, which could lead to the development of more effective treatments for these diseases.
Synthesis Methods
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide can be synthesized using a multi-step process that involves the reaction of several key starting materials. The synthesis begins with the reaction of 4-nitrobenzenesulfonamide with isobutylamine to form 4-(N-isobutylsulfamoyl)aniline. This intermediate is then reacted with 3-bromopropiophenone to form 3-(4-(N-isobutylsulfamoyl)phenyl)propiophenone. Finally, this compound is reacted with phenethylamine to form 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide.
Scientific Research Applications
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has also been shown to have synergistic effects when combined with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)15-22-27(25,26)20-12-9-18(10-13-20)11-14-21(24)23-17(3)19-7-5-4-6-8-19/h4-10,12-13,16-17,22H,11,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQWQXQTIMCBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)
